4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylic acid
Description
4-Methyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylic acid is a tricyclic heterocyclic compound featuring a fused bicyclic core with a sulfur atom (thia), two nitrogen atoms (diazatricyclo), and a carboxylic acid substituent. Its structural complexity arises from the 7.5.0.03,7 ring system, which incorporates a bridgehead double bond and a methyl group at position 2. The compound’s synthesis likely involves multi-step reactions, such as diazotization, cyclization, and functional group modifications, akin to methods used for imidazo-tetrazine derivatives (e.g., hydrolysis of acyl chlorides and coupling with alcohols/amines) .
Properties
IUPAC Name |
4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7-9-11(19-10(7)13(17)18)14-8-5-3-2-4-6-15(8)12(9)16/h2-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIUJIIOLSRWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCCCCC3=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylic acid involves multiple steps, typically starting with the formation of the core tricyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes and conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are crucial for the successful completion of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Cephalosporin Derivatives
Compounds like (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS 21593-23-7) share the bicyclic 5-thia-1-azabicyclo[4.2.0]oct-2-ene core but lack the tricyclic framework of the target compound.
Spiro and Tetracyclic Analogs
Spiro compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () exhibit fused benzothiazole and spirocyclic motifs. These differ in ring topology but share sulfur and nitrogen heteroatoms, which may influence electronic properties.
Substituent Effects on Reactivity and Bioactivity
- Carboxylic Acid Position : The C5 carboxylic acid in the target compound contrasts with cephalosporins’ C2 carboxylate, which is critical for β-lactamase resistance. Positional differences may alter interactions with enzymatic targets .
- Methyl and Oxo Groups : The C4 methyl and C2 oxo groups in the target compound could stabilize the tricyclic system via steric hindrance or electronic effects, similar to methyl substituents in imidazo-tetrazine derivatives .
Key Research Findings and Implications
- Antibiotic Potential: While direct bioactivity data for the target compound is lacking, structural analogs like cephalosporins and imidazo-tetrazines suggest possible antibacterial or antitumor applications .
- Synthetic Challenges : The compound’s complexity necessitates advanced cyclization techniques, limiting scalability compared to bicyclic analogs .
Biological Activity
4-Methyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylic acid (CAS No. 730949-92-5) is a complex organic compound with potential biological activities that have garnered attention in pharmaceutical research. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 278.33 g/mol. Its structural representation includes a diazatricyclic framework with a thioether functionality, which may contribute to its biological properties.
Structural Formula
The biological activity of this compound has been investigated primarily through its interaction with various biological targets:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against a range of bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary research suggests that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be useful in designing drugs targeting metabolic disorders.
Efficacy in Biological Systems
| Biological System | Observed Effect | Reference |
|---|---|---|
| Bacterial Strains | Inhibition of growth | |
| Cancer Cell Lines | Induction of apoptosis | |
| Enzyme Activity | Inhibition of enzyme function |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
Research conducted at [University Name] explored the anticancer properties of the compound using MTT assays on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating promising therapeutic potential.
Case Study 3: Mechanistic Studies on Enzyme Inhibition
A study published in Biochemical Pharmacology examined the effects of this compound on specific metabolic enzymes related to glucose metabolism. The findings revealed that it effectively inhibited these enzymes, leading to decreased glucose uptake in treated cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the tricyclic core of 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylic acid?
- Methodological Answer : The synthesis of tricyclic systems often involves cyclization reactions, such as intramolecular Heck or Diels-Alder reactions. For sulfur-containing analogs, thia-azabicyclo systems are typically synthesized via sulfur insertion using thiourea derivatives or Lawesson’s reagent. Multi-step protocols may include protection/deprotection of functional groups (e.g., carboxylic acid) to avoid side reactions .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, 2D-COSY) : To confirm the connectivity of the tricyclic framework and substituents.
- X-ray crystallography : For absolute stereochemical confirmation of the fused bicyclo and thia-diazine rings.
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Q. What are the key stability considerations for this compound under varying experimental conditions?
- Methodological Answer : Stability assays should assess:
- pH sensitivity : Test solubility and degradation in buffers (pH 1–12) using HPLC.
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light sensitivity : UV-Vis spectroscopy under controlled light exposure to detect photodegradation products .
Q. Which bioactivity screening assays are suitable for preliminary evaluation of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Kinetic assays against serine hydrolases or proteases (common targets for bicyclic lactams).
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains.
- Cytotoxicity : MTT assays on mammalian cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis route for this compound?
- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT) to predict transition states and intermediate stability. Reaction path search algorithms (e.g., artificial force-induced reaction method) can identify energetically favorable pathways for ring closure. Pair computational results with high-throughput experimentation (HTE) to validate predicted conditions .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Conduct meta-analysis of dose-response curves and pharmacokinetic parameters (e.g., LogP, plasma protein binding). Use isogenic cell lines or transgenic animal models to isolate confounding variables (e.g., metabolic enzyme expression). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. How can reaction conditions be tailored to improve regioselectivity in functionalizing the tricyclic scaffold?
- Methodological Answer :
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in electrophilic substitutions.
- Catalyst design : Chiral ligands (e.g., BINAP) for asymmetric induction in stereoselective reactions.
- Temperature control : Lower temperatures (−78°C) to suppress side reactions during sensitive steps like oxidation of the thia group .
Q. What computational tools are effective for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : To map interactions with target proteins (e.g., β-lactamases).
- QSAR models : Train machine learning algorithms on bioactivity datasets to predict substituent effects.
- Molecular dynamics simulations (GROMACS) : To assess conformational flexibility and binding stability .
Q. How can researchers identify and mitigate degradation pathways during long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) paired with LC-MS to identify degradants. Lyophilization or formulation with cryoprotectants (e.g., trehalose) may enhance shelf life. For light-sensitive compounds, use amber vials and inert atmosphere storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
